molecular formula C20H20N2O3S B2371486 (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-42-7

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2371486
CAS No.: 300813-42-7
M. Wt: 368.45
InChI Key: KXYGTICKIMNQOO-YBEGLDIGSA-N
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Description

The compound is likely an organic molecule with potential applications in organic synthesis or medicinal chemistry, given its structural features. It contains a thiophene ring, which is a common motif in pharmaceuticals and materials science . The presence of the acrylamide group could make it a potential Michael acceptor, a common feature in bioactive compounds .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system formed by the cyano group, the acrylamide moiety, and the thiophene ring. This could give it interesting optical or electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The acrylamide could act as a Michael acceptor, and the cyano group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in medicinal chemistry, its mechanism would depend on the biological target. In materials science, its properties would likely depend on its electronic structure .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s difficult to comment on its exact toxicity or environmental impact .

Future Directions

Future research could involve exploring the reactivity of this compound, its potential uses in medicinal chemistry or materials science, and its physical properties .

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-5-25-20(24)17-13(3)14(4)26-19(17)22-18(23)16(11-21)10-15-8-6-12(2)7-9-15/h6-10H,5H2,1-4H3,(H,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGTICKIMNQOO-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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